molecular formula C16H23N7O B7544674 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea

Cat. No. B7544674
M. Wt: 329.40 g/mol
InChI Key: CWSXMVMCYXKFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea, also known as ETP-46321, is a small molecule inhibitor that targets the protein tyrosine phosphatase SHP2. SHP2 is a key regulator of several signaling pathways and is involved in cellular processes such as proliferation, differentiation, and survival. In recent years, SHP2 has emerged as an attractive target for cancer therapy due to its role in promoting tumor growth and survival. ETP-46321 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea inhibits the activity of SHP2 by binding to a specific pocket on the protein surface. This binding prevents SHP2 from interacting with its downstream signaling partners, leading to the inhibition of several signaling pathways that are critical for cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its antitumor activity, 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has been shown to have other biochemical and physiological effects. For example, 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has been shown to inhibit the growth of fibroblast cells and to reduce the production of collagen, suggesting a potential role in the treatment of fibrotic diseases. Moreover, 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has several advantages as a research tool. It is a highly specific inhibitor of SHP2, which allows for the selective inhibition of SHP2 activity without affecting other proteins. Moreover, 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has some limitations as a research tool. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Moreover, the synthesis of 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea is complex, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research and development of 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea. One potential direction is the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and targeted therapies. Another direction is the exploration of its potential use in the treatment of fibrotic diseases and other non-cancer indications. Moreover, the development of new SHP2 inhibitors with improved pharmacological properties and reduced toxicity is an active area of research. Finally, the identification of biomarkers that can predict response to 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea is an important area of investigation, as it can help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea involves several steps, including the preparation of intermediate compounds and the final coupling of the triazole and urea moieties. The synthesis has been described in detail in a patent application filed by the pharmaceutical company Entos Pharmaceuticals.

Scientific Research Applications

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has been extensively studied in preclinical models of cancer. In vitro studies have shown that 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea inhibits the activity of SHP2 and suppresses the growth of cancer cells in a dose-dependent manner. In vivo studies have demonstrated that 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has antitumor activity in several types of cancer, including lung, breast, and colon cancer. Moreover, 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has been shown to enhance the efficacy of other anticancer agents, such as immune checkpoint inhibitors.

properties

IUPAC Name

1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-2-22-12-19-21-15(22)11-18-16(24)20-13-6-7-14(17-10-13)23-8-4-3-5-9-23/h6-7,10,12H,2-5,8-9,11H2,1H3,(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSXMVMCYXKFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC(=O)NC2=CN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.